Product packaging for IpratropiuM BroMide IMpurity E(Cat. No.:)

IpratropiuM BroMide IMpurity E

Cat. No.: B13893915
M. Wt: 317.4 g/mol
InChI Key: VORSMCHHJRVORT-UJJTZGENSA-N
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Description

The Critical Role of Impurity Management in Pharmaceutical Science and Manufacturing

The management of impurities is a cornerstone of pharmaceutical science and manufacturing, essential for ensuring the safety, efficacy, and quality of medicinal products. chemicea.comlongdom.org An impurity is defined by the International Council for Harmonisation (ICH) as any component within a drug substance or drug product that is not the defined chemical entity or an excipient. globalresearchonline.net These unintended substances can emerge from numerous sources, including raw materials, intermediates, or by-products from the synthesis process. longdom.orgglobalresearchonline.net They can also form during storage or as degradation products, highlighting the importance of stability studies. longdom.orgpharmastate.academy

Impurities are broadly classified into three main categories:

Organic Impurities: These are often process-related or drug-related, including starting materials, by-products, intermediates, and degradation products. pharmastate.academyjpionline.org

Inorganic Impurities: These can originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. pharmastate.academygmpinsiders.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis of a drug substance or in the preparation of solutions. pharmastate.academy

The presence of impurities, even in minute quantities, can present significant risks, such as reducing the drug's potency, altering its therapeutic effects, or causing adverse reactions. gmpinsiders.comadventchembio.com Therefore, rigorous control and monitoring are critical to ensure patient safety. gmpinsiders.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for impurity levels. longdom.org Adherence to these standards, including those set by pharmacopoeias, is mandatory for a drug to receive market approval. longdom.org

Nomenclature, Synonyms, and Pharmacopeial Designations of Ipratropium Bromide Impurity E

This compound is a known process-related impurity of Ipratropium Bromide. It is identified by various names and reference numbers across different pharmacopeias and chemical suppliers, which is crucial for its accurate identification and control in quality management systems.

This compound is chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate. synthinkchemicals.compharmaffiliates.com It is also referred to as Desmethyl Ipratropium or N-Isopropyl Noratropine. synthinkchemicals.comvwr.comsynzeal.com The European Pharmacopoeia (EP) lists it as Ipratropium EP Impurity E. synthinkchemicals.comveeprho.com

Below is a data table summarizing the key identifiers for this impurity.

Identifier TypeValue
Chemical Name(1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate
Synonym(s)N-Isopropyl Noratropine; Desmethyl ipratropium
Pharmacopeial DesignationIpratropium EP Impurity E
CAS Number183626-76-8; 22235-81-0
Molecular FormulaC19H27NO3
Molecular Weight317.42 g/mol

This table is interactive. Click on headers to sort.

Contextual Significance of this compound in Ipratropium Bromide Drug Substance and Drug Product Quality

The control of this compound is significant for ensuring the quality of Ipratropium Bromide, an anticholinergic drug used for treating respiratory conditions. pharmaffiliates.comwikipedia.org As a process-related impurity, its presence in the final drug substance or product must be carefully monitored and controlled to meet strict regulatory limits. synthinkchemicals.com

The significance of managing Impurity E lies in several key areas:

Regulatory Compliance: Pharmacopoeial guidelines and drug legislation specify limits and threshold values for impurities. synthinkchemicals.com The accurate identification and quantification of Impurity E are necessary for demonstrating compliance and for successful Abbreviated New Drug Application (ANDA) filings. globalpharmatek.comsynthinkchemicals.com

Impurity Profiling: this compound is a critical component of the impurity profile for Ipratropium Bromide. synthinkchemicals.com A comprehensive profile helps in understanding the manufacturing process and potential degradation pathways, which is essential for process optimization and quality control. globalpharmatek.com

Stability-Indicating Methods: Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to separate and quantify Ipratropium Bromide from its impurities, including Impurity E. sierrajournals.comingentaconnect.com These stability-indicating methods are crucial for assessing how the drug product's quality changes over time under various environmental conditions. sierrajournals.comcolab.ws Forced degradation studies are performed to ensure that degradation products are well-resolved from the active ingredient and its impurities. sierrajournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO3 B13893915 IpratropiuM BroMide IMpurity E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18-/m1/s1

InChI Key

VORSMCHHJRVORT-UJJTZGENSA-N

Isomeric SMILES

CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Pathways of Ipratropium Bromide Impurity E Formation

Elucidation of Synthetic Route-Related Formation Mechanisms of Ipratropium Bromide Impurity E

The formation of this compound as a process-related impurity is primarily linked to the specific synthetic route employed for Ipratropium Bromide. The principal synthesis of Ipratropium Bromide involves the quaternization of Atropine with isopropyl bromide. researchgate.net Atropine itself is an ester of Tropine and Tropic acid. A plausible mechanism for the formation of Impurity E originates from impurities within the starting materials.

Impurity in Atropine Starting Material : The commercial synthesis of Atropine may result in the presence of its N-demethylated precursor, Noratropine. If this Noratropine is present in the Atropine starting material, it will compete in the subsequent quaternization step. The reaction of Noratropine's secondary amine with isopropyl bromide directly yields N-Isopropyl Noratropine, which is Impurity E.

Alternative Synthetic Pathways : Some synthetic strategies may utilize N-Isopropyl Noratropine (Impurity E) as a direct intermediate. google.com In such a process, N-Isopropyl Noratropine is reacted with a methylating agent, such as methyl bromide, to form the quaternary Ipratropium Bromide. google.com In this scenario, Impurity E arises from an incomplete reaction, where a portion of the N-Isopropyl Noratropine intermediate fails to undergo methylation and is carried through as a process-related impurity. The separation of Ipratropium Bromide from N-isopropyl-nor-atropine is a key analytical challenge in monitoring raw materials and final products. researchgate.net

Investigation of Degradation Pathways Contributing to this compound Generation

This compound is also known to be a degradation product. synthinkchemicals.com The chemical structure of Ipratropium Bromide features a quaternary ammonium (B1175870) cation, which contains both a methyl and an isopropyl group attached to the nitrogen atom of the tropane (B1204802) ring. The structure of Impurity E, a tertiary amine, suggests its formation via the N-demethylation of the parent Ipratropium Bromide molecule. Forced degradation studies performed under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, have confirmed the susceptibility of Ipratropium Bromide to degradation. nih.govnih.gov

Forced degradation studies have demonstrated that Ipratropium Bromide undergoes significant degradation under hydrolytic conditions, particularly in acidic and basic media. nih.gov The primary degradation pathway under these conditions is typically the hydrolysis of the ester linkage, yielding Tropic acid and the corresponding tropane derivative. While N-dealkylation of quaternary ammonium compounds can occur under hydrolytic stress, the formation of Impurity E through this pathway is not always the predominant route. In one study, an unknown impurity detected during long-term stability was not observed to increase during forced acid or base hydrolysis trials, indicating that certain degradation pathways may be slow and not significantly accelerated by these specific stress conditions. sierrajournals.com

Exposure of Ipratropium Bromide to oxidative conditions has been shown to cause relevant degradation. nih.gov The N-demethylation of quaternary ammonium compounds can be mechanistically facilitated by an oxidative pathway. The reaction can proceed through the formation of an unstable N-oxide intermediate, which subsequently breaks down, leading to the cleavage of the N-methyl bond and the formation of the tertiary amine, Impurity E. This pathway represents a plausible mechanism for the generation of Impurity E during storage in the presence of oxidizing agents or atmospheric oxygen.

Thermal stress is a known factor in the degradation of complex pharmaceutical molecules. For quaternary ammonium compounds like Ipratropium Bromide, elevated temperatures can provide the necessary energy to induce N-dealkylation. This process can occur through various mechanisms, including nucleophilic substitution by the counter-ion (bromide) at one of the N-alkyl groups. Cleavage of the N-methyl bond is often sterically and electronically favored over the N-isopropyl bond, which would lead directly to the formation of Impurity E. While thermal degradation studies have been performed, specific data quantifying the formation of Impurity E via this route are not extensively detailed in published literature. nih.gov

Photostability studies are a critical component of forced degradation testing. nih.gov High-energy photons can promote the homolytic cleavage of chemical bonds. For Ipratropium Bromide, the absorption of UV light could potentially lead to the cleavage of the nitrogen-carbon bond. This photolytic N-demethylation would result in the formation of Impurity E. As with thermal stress, while Ipratropium Bromide has been subjected to photolytic stress conditions, the specific contribution of this pathway to the generation of Impurity E has not been thoroughly quantified in available research. nih.gov

Kinetic Studies of this compound Formation Under Accelerated Stability Conditions

Kinetic studies of impurity formation are essential for predicting the shelf-life and establishing appropriate storage conditions for drug products. Such studies are often conducted under accelerated stability conditions (e.g., elevated temperature and humidity) to model the rate of degradation over time. The data are frequently analyzed using the Arrhenius equation, which relates the rate of reaction to temperature, to predict degradation at long-term storage conditions. researchgate.net

Illustrative Data: Formation of this compound under Accelerated Stability Conditions

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Advanced Analytical Methodologies for the Characterization and Quantification of Ipratropium Bromide Impurity E

Chromatographic Techniques for Separation and Determination of Ipratropium Bromide Impurity E

Chromatographic methods are central to the analysis of pharmaceutical impurities, providing the necessary separating power to resolve complex mixtures. For Ipratropium Bromide and its related substances, including Impurity E, reversed-phase liquid chromatography is the predominant approach.

High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for the quality control of Ipratropium Bromide, enabling the simultaneous determination of the active pharmaceutical ingredient (API) and its process-related impurities. ingentaconnect.com Method development focuses on achieving adequate resolution between Ipratropium Bromide, Impurity E, and other related substances.

Optimization of HPLC methods involves a systematic evaluation of several key parameters. A typical approach utilizes a C8 or C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. ingentaconnect.comnih.gov The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ingentaconnect.comresearchgate.net The inclusion of an ion-pairing agent, like heptane-1-sulfonic acid sodium salt, in the aqueous phase can enhance the retention and improve the peak shape of the quaternary ammonium (B1175870) compound, Ipratropium Bromide, and its impurities. nih.gov The pH of the mobile phase is another critical parameter that is adjusted to ensure the ionizable compounds are in a suitable form for consistent retention and separation. nih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength around 210-220 nm, where the analytes exhibit sufficient absorbance. ingentaconnect.comnih.gov Validation of these methods is performed according to ICH guidelines to ensure they are accurate, precise, linear, and specific for their intended purpose. nih.govbiomedres.info

Table 1: Example HPLC Method Parameters for Analysis of Ipratropium Bromide and Related Substances

ParameterCondition 1Condition 2
Stationary Phase Inertsil C8-3 (250 x 4.6 mm, 5 µm) nih.govZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) ingentaconnect.com
Mobile Phase A 2.5g/L Potassium Dihydrogen Phosphate (B84403) + 2.87g/L Heptane-1-sulfonic acid sodium salt, pH 4 nih.gov0.3% Trifluoroacetic Acid (TFA) in water ingentaconnect.com
Mobile Phase B Acetonitrile nih.govMethanol, Acetonitrile, TFA (500:500:0.3 v/v/v) ingentaconnect.com
Elution Mode Gradient nih.govGradient ingentaconnect.com
Flow Rate 1.0 mL/min nih.gov1.2 mL/min ingentaconnect.com
Column Temperature Ambient (not specified)30 °C ingentaconnect.com
Detection PDA at 210 nm nih.govUV at 220 nm ingentaconnect.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, primarily due to its use of columns packed with sub-2 µm particles. This results in faster analysis times, improved resolution, and enhanced sensitivity, which are crucial for detecting trace-level impurities. nih.gov

The development of UPLC methods for Ipratropium Bromide and its impurities, including Impurity E, follows similar principles to HPLC but leverages the higher efficiency of UPLC columns. nih.govsierrajournals.com Acquity BEH C18 or Hypersil BDS C18 columns are frequently employed, providing excellent separating capabilities for these compounds. nih.govsierrajournals.com The mobile phase composition is carefully optimized, often using buffers like potassium dihydrogen phosphate or ammonium formate (B1220265) with organic solvents such as acetonitrile and methanol. nih.govsierrajournals.comresearchgate.net The higher pressures generated by UPLC systems allow for higher flow rates relative to the column dimensions, significantly reducing run times without sacrificing resolution. sierrajournals.com The sensitivity of UPLC methods allows for low limits of detection (LOD) and quantification (LOQ), making them highly suitable for stability-indicating assays where degradation products must be monitored at very low levels. nih.govsierrajournals.com

Table 2: Example UPLC Method Parameters for Analysis of Ipratropium Bromide and Related Substances

ParameterCondition 1Condition 2
Stationary Phase Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) nih.govHypersil BDS C18 (100 x 2.1 mm, 1.7 µm) sierrajournals.com
Mobile Phase A 2mM Potassium Dihydrogen Phosphate + 0.025% 1-Pentane Sulphonic Acid Sodium Salt, pH 3.0 nih.govAmmonium Formate Buffer sierrajournals.com
Mobile Phase B pH 3.0 Buffer, Acetonitrile, Methanol (32:50:18 v/v/v) nih.govAcetonitrile sierrajournals.com
Elution Mode Gradient nih.govNot Specified
Flow Rate 0.3 mL/min nih.gov0.5 mL/min sierrajournals.com
Column Temperature Ambient (not specified)Ambient (not specified)
Detection PDA at 220 nm nih.govPDA at 242 nm sierrajournals.com

The selection of the stationary and mobile phases is the most critical aspect of method development in reversed-phase liquid chromatography. The goal is to create a system with optimal selectivity to resolve the API from all its potential impurities.

For the analysis of Ipratropium Bromide and Impurity E, reversed-phase columns, particularly those with C8 and C18 alkyl chains bonded to silica, are the standard choice. nih.govnih.gov The C18 phase offers greater hydrophobicity and retention, which can be beneficial for separating less polar impurities, while a C8 phase provides slightly less retention, potentially leading to shorter analysis times. The choice between them depends on the specific impurity profile of the sample. ingentaconnect.comnih.gov The nature of the analyte is a primary determinant in stationary phase selection.

Mobile phase optimization is a multi-faceted process. phenomenex.com The organic modifier, typically acetonitrile or methanol, is chosen based on its elution strength and its ability to provide the desired selectivity. Acetonitrile often yields sharper peaks and has a lower UV cutoff compared to methanol. phenomenex.com The aqueous component of the mobile phase usually contains a buffer (e.g., phosphate, formate) to control the pH. nih.govsierrajournals.com Maintaining a consistent pH is vital for the reproducible analysis of ionizable compounds. The addition of ion-pairing reagents may be necessary to improve the retention and peak symmetry of charged analytes on reversed-phase columns. nih.gov The optimization process involves adjusting the pH and the ratio of organic to aqueous phase to achieve a balance between adequate retention and effective separation of all components, including Impurity E. phenomenex.com

Gradient elution is a powerful technique used in HPLC and UPLC to separate complex samples containing components with a wide range of polarities, such as a drug substance and its various process-related and degradation impurities. chromatographyonline.comlcms.cz An isocratic elution (constant mobile phase composition) is often insufficient to elute all impurities with good peak shape in a reasonable timeframe.

A typical gradient program for Ipratropium Bromide impurity analysis starts with a high percentage of the aqueous mobile phase to retain and resolve the more polar impurities. The concentration of the organic modifier is then gradually increased over time to elute the API and less polar impurities, including Impurity E. ingentaconnect.comlcms.cz For instance, a method might involve a linear gradient from 10% to 35% of the organic phase over 32 minutes, followed by an isocratic hold and a re-equilibration step. ingentaconnect.com Optimizing the gradient involves adjusting the initial and final organic phase concentrations, the steepness of the gradient, and the duration of each segment to maximize the resolution between critical peak pairs. chromatographyonline.com

The flow rate is another parameter that must be optimized. In HPLC, flow rates are typically in the range of 1.0-1.5 mL/min for standard 4.6 mm ID columns. ingentaconnect.comnih.gov In UPLC, with smaller column dimensions, flow rates are proportionally lower, often between 0.3-0.6 mL/min. nih.gov While increasing the flow rate can reduce the analysis time, it may also lead to a decrease in resolution due to reduced efficiency. wiley-vch.depurolite.com Therefore, optimization requires finding a balance that provides the best possible resolution within an acceptable analysis duration.

Validation of Analytical Methods for this compound Quantification

The quantification of this compound requires the development and validation of sensitive and specific analytical methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). semanticscholar.orgresearchgate.net Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and precision of the results. alliedacademies.orgresearchgate.net

Specificity and Selectivity Assessment of this compound Methods

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. ingentaconnect.com To demonstrate specificity for this compound, the method must show that there is no interference at its retention time.

This is typically achieved through forced degradation studies, where the parent drug substance, Ipratropium Bromide, is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netresearchgate.net The resulting degradation samples are analyzed to ensure that Impurity E is well-resolved from the parent drug and all potential degradation products, thus proving the stability-indicating capability of the method. semanticscholar.orgresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. nih.gov The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govalliedacademies.org

These limits are crucial for controlling trace-level impurities. They are typically established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. sierrajournals.com While specific studies on Impurity E are not detailed in the provided context, validated methods for Ipratropium Bromide provide representative data for the sensitivity that would be required for its impurities. researchgate.netalliedacademies.orgsierrajournals.comalliedacademies.org

Table 1: Examples of LOD and LOQ from Validated HPLC Methods for Ipratropium Bromide This data is representative of the sensitivity achieved in methods for the parent compound and its related substances.

ParameterMethod 1 researchgate.netsierrajournals.comMethod 2 alliedacademies.orgalliedacademies.org
Limit of Detection (LOD)0.2100 µg/mL1.15 µg/mL
Limit of Quantification (LOQ)0.6362 µg/mL3.49 µg/mL

Linearity and Range Evaluation for this compound Analysis

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. sierrajournals.com To assess linearity for this compound, a series of standard solutions at different concentrations would be prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration.

The linearity is evaluated by statistical methods, such as linear regression analysis. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. alliedacademies.orgalliedacademies.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.netsierrajournals.com

Table 2: Examples of Linearity from Validated HPLC Methods for Ipratropium Bromide This data is representative of linearity parameters established in methods for the parent compound and its related substances.

ParameterMethod 1 researchgate.netsierrajournals.comMethod 2 alliedacademies.orgalliedacademies.orgMethod 3 researchgate.net
Concentration Range2 - 10 µg/mL24 - 56 µg/mL20 - 120 µg/mL
Correlation Coefficient (r²)0.99670.9990.9958

Precision (Repeatability and Intermediate Precision) Studies for this compound

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sierrajournals.com It is typically expressed as the relative standard deviation (%RSD).

Precision studies include:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time under the same operating conditions (e.g., same analyst, same instrument, same day). sierrajournals.com

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment. sierrajournals.com

A low %RSD value (typically less than 2%) indicates that the method is precise. alliedacademies.org

Table 3: Examples of Precision from Validated HPLC Methods for Ipratropium Bromide This data is representative of precision results from methods for the parent compound and its related substances.

ParameterFindingSource
Repeatability (%RSD)0.05% sierrajournals.com
Intermediate Precision (%RSD)0.04% sierrajournals.com
Overall Precision (%RSD)<2% alliedacademies.org

Accuracy (Recovery) Studies for this compound

Accuracy, in the context of analytical method validation, refers to the closeness of the test results obtained by that method to the true value. This is often determined through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the analytical method is calculated.

For the analysis of Ipratropium Bromide and its related substances, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. benthamdirect.com While specific recovery data for this compound is not always detailed in publicly available literature, studies on the simultaneous analysis of Ipratropium Bromide and its seven related substances have reported average recovery rates to be within the range of 98.2% to 102.0%. benthamdirect.com Such studies typically involve spiking the sample with the impurity at different concentration levels to assess the method's accuracy across a range of potential impurity concentrations.

The results of these studies are often presented in a tabular format, detailing the amount of impurity added, the amount recovered, the percentage of recovery, and the relative standard deviation (RSD) of the measurements. The following table illustrates a typical presentation of accuracy data for an analytical method, based on the performance characteristics reported for related impurities of Ipratropium Bromide.

Table 1: Illustrative Accuracy (Recovery) Data for this compound

Concentration Level (%) Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%) % RSD
80 0.8 0.79 98.8 0.9
100 1.0 1.01 101.0 0.7

Note: This table is a representative example based on typical validation data for related pharmaceutical impurities and does not represent actual experimental data for this compound.

Robustness and Ruggedness Testing of this compound Analytical Procedures

Robustness and ruggedness are two closely related but distinct parameters in analytical method validation. Robustness refers to the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness, on the other hand, is a measure of the reproducibility of the test results under the variation in conditions between laboratories, analysts, and instruments.

For HPLC methods used in the analysis of Ipratropium Bromide and its impurities, robustness is typically evaluated by introducing small variations in critical method parameters. nih.gov These parameters often include:

The pH of the mobile phase.

The column oven temperature.

The flow rate of the mobile phase.

The composition of the mobile phase (e.g., the percentage of the organic solvent). nih.gov

The effect of these variations on the analytical results, such as the retention time, peak area, and resolution between peaks, is then assessed. A method is considered robust if the results remain within acceptable limits despite these small changes. Research on analytical methods for Ipratropium Bromide and its related substances has demonstrated the robustness of these procedures against such modifications. benthamdirect.comnih.gov

The following table provides an illustrative example of the parameters and results from a robustness study for an analytical method for this compound.

Table 2: Illustrative Robustness Testing for this compound Analytical Procedure

Parameter Variation Impact on Results (e.g., % RSD of Peak Area)
Flow Rate 0.9 mL/min < 2.0%
1.1 mL/min < 2.0%
Column Temperature 38°C < 2.0%
42°C < 2.0%
Mobile Phase pH ± 0.2 units < 2.0%

| Organic Phase Composition | ± 2% | < 2.0% |

Note: This table is a representative example based on typical validation data for related pharmaceutical impurities and does not represent actual experimental data for this compound.

Ruggedness is typically assessed by comparing the results obtained by different analysts, on different instruments, and in different laboratories. This provides confidence that the method is transferable and will yield consistent results under various operational conditions.

Regulatory Compliance and Quality Control Strategies for Ipratropium Bromide Impurity E

Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B) for Ipratropium Bromide Impurity E

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the active pharmaceutical ingredient (API).

For this compound, adherence to ICH Q3A and Q3B is mandatory for regulatory submissions. rxnchem.com The guidelines necessitate that any impurity exceeding the established identification threshold must be structurally characterized. synthinkchemicals.com Furthermore, if an impurity is present at a level above the qualification threshold, its biological safety must be evaluated and established. ich.org

Manufacturers of Ipratropium Bromide must demonstrate that their control strategies keep Impurity E below these ICH-defined limits. This involves comprehensive impurity profiling and toxicological evaluation to ensure product safety. synthinkchemicals.com Suppliers of reference standards for this compound often provide materials that are compliant with ICH Q3A/Q3B, facilitating their use in drug development and quality control. rxnchem.com The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity at the specified level. ich.org

Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products europa.eu

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g 0.1% 0.2% or 1.0 mg (whichever is lower) 0.5% or 1.0 mg (whichever is lower)
> 1 g 0.05% 0.10% or 2.0 mg (whichever is lower) 0.15% or 2.0 mg (whichever is lower)

Note: This interactive table provides a summary of the general thresholds; specific thresholds for Ipratropium Bromide would be based on its maximum daily dose.

Pharmacopeial Standards and Monographs for this compound (e.g., USP, European Pharmacopoeia, British Pharmacopoeia)

Major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established standards for the control of impurities in Ipratropium Bromide. This compound is specifically listed and controlled in these monographs. These standards are crucial for ensuring the quality and consistency of the drug substance and product across different manufacturers and regions. synthinkchemicals.comsynzeal.com

The European Pharmacopoeia (EP) chemically defines Ipratropium EP Impurity E as (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate. synzeal.com The United States Pharmacopeia (USP) also recognizes this impurity, referring to it synonymously as Desmethyl Ipratropium. synzeal.com These pharmacopoeial listings provide the official chemical names and structures, which are fundamental for the accurate identification and quantification of the impurity. Adherence to these monographs is a legal requirement for products marketed in their respective regions. veeprho.com

Table 2: Pharmacopeial Identification of this compound

Pharmacopoeia Official Name / Synonym
European Pharmacopoeia (EP) Ipratropium EP Impurity E: (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate synzeal.com

Development and Utilization of this compound Reference Standards in Quality Control

High-purity, well-characterized reference standards are indispensable tools in pharmaceutical quality control. glppharmastandards.com For this compound, certified reference standards are used for several critical functions:

Identification: Confirming the presence of the impurity in test samples by comparing analytical signals (e.g., retention time in chromatography).

Quantification: Serving as a calibrator to accurately measure the amount of Impurity E present in the API or finished drug product.

Method Validation: Validating the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to ensure they are accurate, precise, and specific for detecting and quantifying the impurity. veeprho.comresearchgate.net

These reference standards are essential for routine quality control testing, supporting Abbreviated New Drug Application (ANDA) filings, and for use in stability studies. synzeal.comveeprho.com They must be supplied with a comprehensive Certificate of Analysis (CoA) that includes characterization data from techniques like NMR, Mass Spectrometry, and HPLC to confirm identity and purity. synthinkchemicals.comsynthinkchemicals.com

Table 3: Select Suppliers of this compound Reference Standards

Supplier Product Name CAS Number
SynThink Research Chemicals Ipratropium EP Impurity E synthinkchemicals.com 183626-76-8; 22235-81-0 synthinkchemicals.com
Veeprho Ipratropium EP Impurity E veeprho.com 183626-76-8 veeprho.com
RXN Chemicals (S)-Ipratropium Bromide EP Impurity E rxnchem.com 183626-76-8 rxnchem.com
BOC Sciences This compound 183626-76-8

Impurity Profiling and Control Strategies in Ipratropium Bromide Drug Substance Manufacturing

Impurity profiling is the systematic process of identifying and quantifying all impurities present in a drug substance. For Ipratropium Bromide, this is a regulatory requirement and a key component of the manufacturing control strategy. synthinkchemicals.com this compound can arise during the synthesis of the API (as a process-related impurity) or through its degradation over time (as a degradation product). synthinkchemicals.com

Control strategies are implemented to minimize the formation and ensure the removal of Impurity E to levels that comply with regulatory standards. These strategies include:

Process Optimization: Modifying reaction conditions, purification steps, and starting material quality to reduce the formation of Impurity E during synthesis.

Analytical Monitoring: Utilizing validated analytical methods, such as stability-indicating HPLC/UPLC, to monitor the levels of Impurity E in raw materials, intermediates, and the final API. researchgate.net

Specification Setting: Establishing stringent acceptance criteria for Impurity E in the drug substance specification, based on data from batch analysis, stability studies, and regulatory guidelines. synthinkchemicals.com

Sophisticated analytical techniques like chiral HPLC, GC, and capillary electrophoresis can be employed to separate and detect levels of this compound from the final product.

Impurity Monitoring in Ipratropium Bromide Drug Product Stability Studies

Stability studies are conducted to understand how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. A crucial aspect of these studies is the monitoring of degradation products. sierrajournals.com Since this compound is a known degradation product, its levels must be carefully monitored throughout the shelf-life of the Ipratropium Bromide drug product.

To achieve this, stability-indicating analytical methods are developed and validated in accordance with ICH guidelines. researchgate.netsierrajournals.com These methods must be capable of separating degradation products from the active ingredient and other impurities, ensuring that any increase in Impurity E over time is accurately quantified. researchgate.netnih.gov Forced degradation studies—where the drug product is exposed to harsh conditions like acid, base, oxidation, heat, and light—are performed to demonstrate the method's specificity and to identify potential degradation pathways. sierrajournals.comnih.gov The results from these stability studies are used to establish the shelf-life and recommended storage conditions for the drug product. sierrajournals.com

Table 4: Compound Names Mentioned

Compound Name
Ipratropium Bromide
This compound
(1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate
Desmethyl Ipratropium

Advanced Research Directions in Ipratropium Bromide Impurity E Analysis and Control

Application of Chemometrics and Data Analytics for Impurity Profile Understanding

Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for understanding and controlling pharmaceutical impurities. nih.govijpsjournal.com Traditional analysis of impurity data, often generated by techniques like High-Performance Liquid Chromatography (HPLC), can be complex and may overlook subtle but significant trends. longdom.org Chemometrics applies mathematical and statistical methods to these large datasets to provide a deeper understanding of the impurity profile of Ipratropium Bromide, including the behavior of Impurity E. longdom.orgmdpi.com

The development of analytical methods for degradation products can be a laborious and costly task. nih.gov Chemometric tools provide an alternative approach for studying impurities, helping to extract relevant information and make the analytical process more efficient. nih.gov By applying multivariate analysis techniques to chromatographic and spectroscopic data, a more comprehensive picture of impurity formation can be developed.

Key chemometric techniques applicable to the analysis of Ipratropium Bromide Impurity E include:

Principal Component Analysis (PCA): This technique simplifies complex datasets by reducing their dimensionality. longdom.org In the context of Impurity E, PCA can be used to analyze data from multiple batches of Ipratropium Bromide to identify variations in the manufacturing process that correlate with higher or lower levels of this specific impurity. longdom.orgmdpi.com

Partial Least Squares (PLS) Regression: PLS is a method used to model the relationship between multiple independent variables (e.g., process parameters) and a dependent variable (e.g., Impurity E concentration). longdom.org This can be used to build predictive models that help in controlling the formation of Impurity E during manufacturing. longdom.orgnih.gov

Cluster Analysis: This method groups data based on similarities. longdom.org It can be applied to impurity profiles to identify batch-to-batch variations or to detect atypical impurity profiles that may indicate a process deviation requiring investigation. longdom.org

Chemometric TechniqueApplication in this compound AnalysisPotential Benefit
Principal Component Analysis (PCA)Identifying correlations between process variables and Impurity E levels across different manufacturing batches.Enhanced process understanding and identification of critical process parameters affecting impurity formation. longdom.org
Partial Least Squares (PLS) RegressionDeveloping predictive models for the formation of Impurity E based on spectroscopic or chromatographic data.Enables proactive control of Impurity E levels by adjusting process parameters. longdom.org
Cluster AnalysisGrouping batches based on their impurity profiles to detect outliers or shifts in the process.Early detection of manufacturing inconsistencies that could lead to increased Impurity E levels. longdom.org

Integration of Process Analytical Technology (PAT) for Real-Time Monitoring of this compound

Process Analytical Technology (PAT) represents a shift in pharmaceutical manufacturing from a "test-the-quality-in" to a "build-the-quality-in" approach. longdom.org It is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. pharmasource.globalnews-medical.net The integration of PAT is crucial for the effective real-time monitoring and control of impurities like this compound. pharmasource.global

By implementing PAT, manufacturers can move from reliance on end-product testing to a more dynamic, science-based control strategy. veeprho.com This involves using in-line or on-line analytical tools to monitor the manufacturing process continuously. americanpharmaceuticalreview.com For Ipratropium Bromide, this could involve placing spectroscopic probes (e.g., Near-Infrared or Raman) directly into the reaction vessel to monitor the chemical conversion and the potential formation of Impurity E as it happens.

The benefits of using PAT for monitoring Impurity E include:

Real-Time Process Understanding: PAT tools provide immediate feedback on the process, allowing for a deeper understanding of the kinetics and mechanisms of Impurity E formation. americanpharmaceuticalreview.com

Proactive Control: If the real-time monitoring indicates a deviation that could lead to an increase in Impurity E, process parameters can be adjusted immediately to bring the process back into the desired state. longdom.org

PAT ToolApplication for Impurity E MonitoringMode of Operation
Near-Infrared (NIR) SpectroscopyReal-time monitoring of raw materials and chemical reactions to detect changes associated with Impurity E formation.In-line/On-line. pharmasource.global
Raman SpectroscopyIn-situ monitoring of crystallization processes and polymorphic forms, which can influence impurity incorporation. americanpharmaceuticalreview.comIn-line/On-line. pharmasource.global
Real-Time HPLC/UPLCAutomated, frequent analysis of in-process samples to track the concentration of Ipratropium Bromide and Impurity E.At-line/On-line. pharmasource.global

While the implementation of PAT for real-time release based on impurity profiles presents challenges, its role in real-time monitoring and assurance provides a significant step forward in ensuring the consistent quality of Ipratropium Bromide. americanpharmaceuticalreview.com

Development of Green Analytical Chemistry Approaches for this compound Quantification

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to reduce the environmental impact of its quality control operations. nrigroupindia.combiotech-asia.org GAC focuses on developing analytical methods that are safer, more sustainable, and produce less waste, without compromising analytical performance. researchgate.netaustinpublishinggroup.com The quantification of this compound is an area where GAC principles can be effectively applied.

Traditional chromatographic methods, such as HPLC, are widely used for impurity analysis but often consume large volumes of hazardous organic solvents like acetonitrile (B52724) and methanol. austinpublishinggroup.com Green approaches seek to modify these methods to make them more eco-friendly. japsonline.com For Ipratropium Bromide and its impurities, researchers have explored greener liquid chromatography techniques. dntb.gov.uanih.gov

Strategies for developing a green analytical method for Impurity E quantification include:

Solvent Reduction and Replacement: Optimizing HPLC/UPLC methods to use less solvent or replacing toxic solvents with greener alternatives such as ethanol, water, or ionic liquids. researchgate.netaustinpublishinggroup.com

Method Miniaturization: Using smaller column dimensions and particle sizes (as in UPLC) significantly reduces solvent consumption and waste generation. researchgate.netaustinpublishinggroup.com

Alternative Separation Techniques: Exploring techniques like Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, can dramatically reduce the use of organic solvents. biomedres.us

Direct Analysis: Employing techniques that require minimal sample preparation, thereby reducing reagent and solvent use. researchgate.net

The development of such methods aligns with global sustainability goals while ensuring the precise and reliable quantification of Impurity E. japsonline.com

Computational Chemistry and In Silico Prediction of this compound Formation

For this compound, in silico tools can be used to:

Predict Degradation Pathways: By analyzing the molecular structure of Ipratropium Bromide, computational models can predict its potential degradation pathways under various stress conditions (e.g., heat, light, pH changes), identifying Impurity E as a likely product. nih.gov

Assess Reaction Mechanisms: Quantum mechanical calculations can elucidate the reaction mechanisms that lead to the formation of Impurity E, providing insights into which bonds are most likely to form or break. researchgate.net

Risk Assessment: Software can screen the structures of starting materials, intermediates, and reagents to predict their potential to contribute to the formation of Impurity E. chemrxiv.org This is a key component of a risk-based approach to impurity control. nih.gov

Virtual Screening: Computational tools can screen for optimal crystallization solvents or conditions that would minimize the incorporation of Impurity E into the final drug substance crystal lattice. jstar-research.com

Future Trends in Pharmaceutical Impurity Research Relevant to this compound

The field of pharmaceutical impurity analysis is continuously evolving, driven by technological advancements and stricter regulatory expectations. aquigenbio.comeco-vector.com Several key trends will shape the future of how impurities like this compound are analyzed and controlled.

Advanced Hyphenated Techniques: The use of powerful hyphenated techniques, such as LC-MS-NMR, will become more common for the unambiguous identification and structural elucidation of unknown impurities, even at trace levels. nih.gov

Continuous Manufacturing and Real-Time Release: The industry's move towards continuous manufacturing will necessitate robust PAT systems capable of real-time monitoring and control of impurities, ultimately enabling real-time release of the product. longdom.orgjrtdd.com

Artificial Intelligence (AI) and Machine Learning: AI will play a greater role in predicting impurity formation, interpreting complex analytical data, and optimizing manufacturing processes in real-time to minimize impurity levels. chemrxiv.org

Enhanced Focus on Sustainability: The drive for green chemistry will continue, leading to the development of new analytical technologies that are not only powerful and efficient but also environmentally benign. biotech-asia.orgaquigenbio.com

Harmonized Regulatory Standards: Global regulatory agencies will continue to work towards harmonized standards for impurity control, ensuring a consistent and high level of quality for pharmaceuticals worldwide. eco-vector.com

The future of managing this compound will involve an integrated approach, combining predictive computational models with advanced, real-time analytical technologies within a continuous and green manufacturing framework. This will ensure that the quality and safety of Ipratropium Bromide are maintained to the highest standards.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Ipratropium Bromide Impurity E in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) is the primary method for impurity quantification due to its specificity and sensitivity. Key parameters include:

  • Column : C18 (5 µm, 250 mm × 4.6 mm)

  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution

  • Detection : UV at 214 nm

  • Relative retention times (RRT) : Critical for distinguishing Impurity E from other related compounds (see Table 1) .

    • Validation : Ensure linearity (e.g., 20–120 µg/mL, R² ≥ 0.995), accuracy (80–120% recovery), and precision (%RSD < 0.3) using protocols similar to those in UV-spectrophotometric validation studies .

    Table 1 : HPLC Parameters for Ipratropium Bromide-Related Impurities

    CompoundRelative Retention TimeAcceptance Criteria (%RSD)
    Related Compound C10.7≤ 0.10
    Ipratropium Bromide1.0
    Related Compound B1.3≤ 0.10
    Atropic Acid1.9≤ 0.05
    Impurity E (inferred)See pharmacopeial data≤ 0.10 (individual)
    Adapted from USP Pharmacopeial Forum data .

Q. How can researchers optimize sample preparation to minimize matrix interference during impurity analysis?

  • Extraction : Use sonication-assisted solvent extraction with methanol/water (70:30 v/v) to ensure complete dissolution of impurities.
  • Filtration : Employ 0.22 µm nylon filters to remove particulate matter without adsorbing target analytes.
  • Matrix Matching : Prepare calibration standards in a placebo matrix to account for interference from excipients .

Advanced Research Questions

Q. What experimental strategies resolve co-eluting impurities in HPLC analysis of this compound?

  • Gradient Optimization : Adjust acetonitrile concentration incrementally (e.g., 20% → 50% over 20 minutes) to enhance peak separation.
  • Column Temperature : Elevate temperature to 40°C to improve resolution of polar impurities.
  • Mass Spectrometry (LC-MS) : Confirm peak purity by comparing fragmentation patterns with reference standards .
  • Data Analysis : Use orthogonal partial least squares (OPLS) regression to deconvolute overlapping peaks in complex chromatograms.

Q. How should stability-indicating methods be designed to assess degradation pathways of Impurity E under forced conditions?

  • Forced Degradation : Exclude photolytic degradation (no significant change under UV light) and focus on:

  • Hydrolysis : Reflux in 0.1N HCl/NaOH at 60°C for 24 hours.
  • Oxidation : Treat with 3% H₂O₂ at room temperature for 6 hours.
    • Degradation Markers : Monitor formation of atropic acid (RRT 1.9) and tropic acid (CAS 529-64-6), which are common hydrolytic byproducts .
    • Method Validation : Ensure specificity by demonstrating baseline separation between degradation products and Impurity E .

Data Contradiction and Resolution

Q. How to address discrepancies in impurity quantification between UV and HPLC methods?

  • Root Cause Analysis :

  • Selectivity : UV may lack specificity for structurally similar impurities, whereas HPLC discriminates via RRT.
  • Linearity Range : UV methods (e.g., 20–120 µg/mL) may saturate at higher concentrations, leading to non-linear responses .
    • Resolution : Cross-validate using LC-MS to confirm impurity identity and quantify low-abundance species (< 0.1%) .

Methodological Best Practices

  • Reporting Standards : Adhere to ICH Q3B guidelines for impurity thresholds (e.g., reporting threshold: 0.05%, identification threshold: 0.10%).
  • Data Documentation : Include raw chromatograms, validation parameters (R², %RSD), and degradation kinetics in appendices for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.